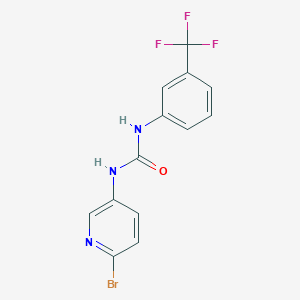
1-(6-Bromopyridin-3-yl)-3-(3-(trifluoromethyl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(6-Bromopyridin-3-yl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C13H9BrF3N3O and its molecular weight is 360.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(6-Bromopyridin-3-yl)-3-(3-(trifluoromethyl)phenyl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its molecular formula is C13H9BrF3N3O, and it has a molecular weight of 360.13 g/mol. This compound is primarily studied for its potential anticancer properties, as well as its interactions with various biological targets.
Chemical Structure and Properties
The structure of the compound can be illustrated as follows:
- IUPAC Name : 1-(6-bromopyridin-3-yl)-3-[3-(trifluoromethyl)phenyl]urea
- Molecular Formula : C13H9BrF3N3O
- Molecular Weight : 360.13 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing on its anticancer effects and mechanisms of action.
Anticancer Properties
- Cell Proliferation Inhibition : The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including Jurkat (T-cell leukemia), HeLa (cervical cancer), and MCF-7 (breast cancer). In vitro assays showed an IC50 value of approximately 4.64 µM against Jurkat cells, indicating potent antiproliferative activity .
-
Mechanisms of Action :
- Cell Cycle Arrest : Flow cytometry analysis revealed that the compound induces cell cycle arrest in the sub-G1 phase, suggesting it triggers apoptosis in cancer cells .
- Antiangiogenic Activity : The compound exhibited antiangiogenic properties in the chick chorioallantoic membrane (CAM) assay, inhibiting blood vessel formation in tumor tissues .
Structure-Activity Relationship (SAR)
The structural modifications in the compound significantly influence its biological activity. The presence of the trifluoromethyl group and bromine substituents are crucial for enhancing its anticancer properties. The SAR studies suggest that electron-withdrawing groups improve binding affinity to biological targets, particularly matrix metalloproteinases (MMPs), which are implicated in tumor progression and metastasis .
Research Findings and Case Studies
Eigenschaften
IUPAC Name |
1-(6-bromopyridin-3-yl)-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF3N3O/c14-11-5-4-10(7-18-11)20-12(21)19-9-3-1-2-8(6-9)13(15,16)17/h1-7H,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAHQVHYZNJZHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CN=C(C=C2)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














